2-[2-(2-Methyloxiran-2-yl)ethyl]furan
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Overview
Description
2-[2-(2-Methyloxiran-2-yl)ethyl]furan is an organic compound that features both an oxirane (epoxide) ring and a furan ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methyloxiran-2-yl)ethyl]furan typically involves the reaction of furan with an appropriate epoxide precursor. One common method is the reaction of furan with 2-methyloxirane (propylene oxide) under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methyloxiran-2-yl)ethyl]furan can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while substitution reactions on the furan ring can introduce various functional groups, such as halogens or nitro groups.
Scientific Research Applications
2-[2-(2-Methyloxiran-2-yl)ethyl]furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methyloxiran-2-yl)ethyl]furan involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyloxiran-2-yl)ethanol: Similar structure but with an alcohol group instead of a furan ring.
2-(2-Methyloxiran-2-yl)ethylamine: Contains an amine group instead of a furan ring.
2-(2-Methyloxiran-2-yl)ethylbenzene: Features a benzene ring instead of a furan ring.
Uniqueness
2-[2-(2-Methyloxiran-2-yl)ethyl]furan is unique due to the presence of both an epoxide and a furan ring in its structure
Properties
IUPAC Name |
2-[2-(2-methyloxiran-2-yl)ethyl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(7-11-9)5-4-8-3-2-6-10-8/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOMQSNBUQJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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